N-cyclopropyl-3-sulfamoylbenzamide is a chemical compound with potential applications in medicinal chemistry, particularly as an enzyme inhibitor. It is characterized by the presence of a cyclopropyl group and a sulfamoyl moiety attached to a benzamide framework. The compound has garnered interest due to its biological activity, specifically its interaction with human nucleoside triphosphate diphosphohydrolases, which are important in regulating nucleotide metabolism.
The compound is synthesized through various organic chemistry methods involving the reaction of chlorosulfonylbenzoic acid with cyclopropylamine, among other reagents. The specific synthesis routes can vary based on desired modifications and yields.
N-cyclopropyl-3-sulfamoylbenzamide falls under the category of sulfamoylbenzamides, which are derivatives of benzamide featuring a sulfamoyl group. These compounds are often explored for their pharmacological properties, particularly in inhibiting specific enzymes.
The synthesis of N-cyclopropyl-3-sulfamoylbenzamide typically involves multiple steps:
The molecular structure of N-cyclopropyl-3-sulfamoylbenzamide features:
N-cyclopropyl-3-sulfamoylbenzamide can undergo various chemical transformations:
Common reagents for these reactions include:
N-cyclopropyl-3-sulfamoylbenzamide acts primarily as an inhibitor of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). This inhibition occurs through competitive binding at the enzyme's active site, preventing substrate conversion and thereby modulating nucleotide levels within biological systems.
The compound's efficacy as an inhibitor has been quantified with an IC50 value indicating its potency in inhibiting h-NTPDases, highlighting its potential therapeutic applications in conditions where nucleotide metabolism is disrupted.
N-cyclopropyl-3-sulfamoylbenzamide has several promising applications:
N-Cyclopropyl-3-sulfamoylbenzamide (NC3SB; C₁₀H₁₂N₂O₃S, MW 240.28 g/mol) features a benzamide scaffold substituted at the meta-position with a sulfamoyl group (–SO₂NH₂) and an N-linked cyclopropylamide (–C(=O)NHC₁CC₁). This arrangement creates a planar, rigid structure with distinct hydrogen-bond donor/acceptor capabilities (sulfamoyl NH₂, amide C=O/NH) and a lipophilic cyclopropane moiety. The canonical SMILES representation is O=C(NC1CC1)C2=CC=CC(S(=O)(N)=O)=C2
, highlighting its conformational constraints [2] .
The cyclopropyl ring is a strategic structural element conferring key biophysical properties:
Table 1: Physicochemical Properties of Cyclopropane vs. Common Bioisosteres
Group | LogP Reduction | Bond Length (Å) | Metabolic Stability | Torsional Constraints |
---|---|---|---|---|
Cyclopropyl | 0.5 vs. phenyl | 1.51 | High | High |
Isopropyl | Baseline | 1.53 | Moderate | Low |
tert-Butyl | 0.1 vs. cyclopropyl | 1.54 | Moderate | Low |
NC3SB belongs to a broader class where structural variations dictate target specificity:
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide
) shifts selectivity toward ectonucleotidases [2]. Table 2: Structure-Activity Relationships in Key Sulfamoylbenzamide Derivatives
Compound | N-Substituent | Benzamide Substitution | Primary Target | Activity |
---|---|---|---|---|
NC3SB | Cyclopropyl | 3-SO₂NH₂ | HBV Capsid | Clinical candidate (Phase 1) |
BBT-176 | Methyl | 5-Br, 3-SO₂NHCH₃ | EGFR C797S/T790M | IC₅₀ = 27 nM |
2-Chloro-N-cyclopropyl-5-SO₂NH₂-benzamide | Cyclopropyl | 2-Cl, 5-SO₂NH₂ | EGFR L858R/T790M | IC₅₀ = 14 nM [10] |
N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | 4-MeO-phenyl | 3-SO₂N(morpholine) | h-NTPDase2 | Selective inhibitor [2] |
NC3SB emerged as a lead in antiviral research (2010s) via its activity as a sulfamoylbenzamide (SBA). It disrupted HBV capsid assembly by stabilizing misassembled capsid proteins, preventing viral replication. Preclinical data showed nanomolar efficacy, advancing four SBAs (including NC3SB derivatives) to Phase 1 trials. This validated the scaffold’s drugability for protein-protein interaction targets [2].
Inspired by BBT-176—an EGFR inhibitor featuring methylsulfonamide—researchers replaced methyl with cyclopropyl to create next-generation kinase inhibitors. The 2021 discovery of cyclopropane-sulfonamide EGFR inhibitors (e.g., compound D51, IC₅₀ = 14 nM against EGFRL858R/T790M/C797S) demonstrated NC3SB’s scaffold versatility. Key advantages included:
Rational cyclopropane integration has exploited its conformational-restriction properties:
NC3SB’s synthesis typically involves:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0